ML239

Vue d'ensemble

Description

ML239 est un inhibiteur puissant et sélectif des cellules souches du cancer du sein. Il a montré une efficacité significative dans le ciblage des cellules souches cancéreuses, en particulier dans le cancer du sein, avec une concentration inhibitrice (CI50) de 1,16 micromolaire . Ce composé a été identifié comme un candidat prometteur pour le traitement du cancer en raison de sa forte sélectivité et de sa puissance.

Mécanisme D'action

Target of Action

The primary target of ML239 is Fatty Acid Desaturase 2 (FADS2) . FADS2 is an enzyme that plays a crucial role in the biosynthesis of polyunsaturated fatty acids, which are essential components of cell membranes and play significant roles in cell signaling .

Mode of Action

This compound acts by activating FADS2 . The activation of FADS2 leads to changes in the lipid composition of cells, which can influence various cellular processes .

Biochemical Pathways

This compound affects several biochemical pathways, including the NF-κB, MAPK, and inflammatory cytokine pathways . The NF-κB pathway plays a critical role in immune response, cell growth, and survival, while the MAPK pathway is involved in cell differentiation, proliferation, and apoptosis .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

This compound has been shown to be selectively toxic to breast cancer stem-like cells . It demonstrates a potent toxicity, inhibiting these cells with an IC50 of approximately 1.16 µM . It also alters the expression of several genes, including ATP6V0C, PKM2, PPDPF, RPL23, and SERINC2 .

Analyse Biochimique

Biochemical Properties

ML239 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been shown to differentially regulate five genes (ATP6V0C, PKM2, PPDPF, RPL23, and SERINC2) in HMLE_sh_GFP after treatment . These interactions play a crucial role in its function as an inhibitor of breast cancer stem cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It is selectively toxic toward certain cell lines, including HMLE_sh_ECad, HMLE_Twist, and the breast cancer line, MDA-MB-231 . It influences cell function by altering gene expression in the NF-κB pathway in the HMLE_sh_ECad line .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed that this compound most likely acts through activation of fatty acid desaturase 2 (FADS2) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Méthodes De Préparation

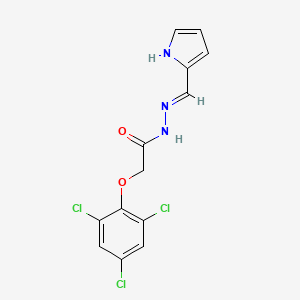

Voies de synthèse et conditions de réaction : ML239 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 2,4,6-trichlorophénol avec l'anhydride acétique pour former l'acétate de 2,4,6-trichlorophényle. Cet intermédiaire est ensuite mis en réaction avec de l'hydrate d'hydrazine pour donner de l'hydrazide de 2,4,6-trichlorophényle. La dernière étape implique la condensation de cette hydrazide avec le 2-formylpyrrole pour produire this compound .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que le reflux, la distillation et la cristallisation. Le procédé est évolutif et peut être adapté à la production à grande échelle dans les installations de fabrication pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : ML239 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont couramment utilisés.

Principaux produits :

Oxydation : Formation d'oxydes et de dérivés hydroxylés.

Réduction : Formation de dérivés réduits avec moins d'atomes de chlore.

Substitution : Formation de dérivés substitués avec différents groupes fonctionnels remplaçant les atomes de chlore.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les réactions chimiques et les mécanismes.

Biologie : Employé dans des études cellulaires pour enquêter sur ses effets sur les cellules souches cancéreuses et d'autres lignées cellulaires.

Médecine : Agent thérapeutique potentiel pour cibler les cellules souches du cancer du sein et d'autres types de cancer.

Industrie : Utilisé dans le développement de nouveaux traitements contre le cancer et comme composé de référence dans la découverte de médicaments

5. Mécanisme d'action

This compound exerce ses effets principalement par l'activation de la désaturase d'acides gras 2 (FADS2). Cette enzyme joue un rôle crucial dans le métabolisme des lipides, et son activation par this compound conduit à l'inhibition sélective des cellules souches du cancer du sein. De plus, this compound module la voie du facteur nucléaire kappa B (NF-κB), qui est impliquée dans la survie et la prolifération cellulaires .

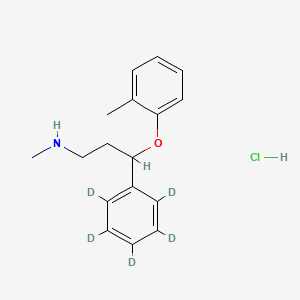

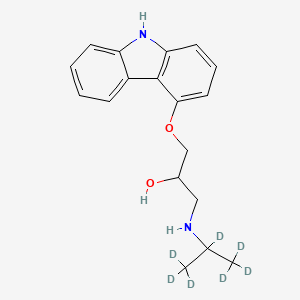

Composés similaires :

ML210 : Un autre inhibiteur des cellules souches cancéreuses avec un mécanisme d'action différent.

ML323 : Un composé avec une sélectivité similaire mais ciblant différentes voies moléculaires.

ML162 : Un composé apparenté avec une efficacité comparable dans l'inhibition des lignées cellulaires cancéreuses

Unicité de this compound : this compound se distingue par sa forte sélectivité pour les cellules souches du cancer du sein et son mécanisme d'action unique impliquant l'activation de FADS2. Cette spécificité en fait un outil précieux dans la recherche sur le cancer et un candidat potentiel pour la thérapie anticancéreuse ciblée .

Applications De Recherche Scientifique

ML239 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study chemical reactions and mechanisms.

Biology: Employed in cellular studies to investigate its effects on cancer stem cells and other cell lines.

Medicine: Potential therapeutic agent for targeting breast cancer stem cells and other cancer types.

Industry: Utilized in the development of new cancer treatments and as a reference compound in drug discovery

Comparaison Avec Des Composés Similaires

ML210: Another inhibitor of cancer stem cells with a different mechanism of action.

ML323: A compound with similar selectivity but targeting different molecular pathways.

ML162: A related compound with comparable efficacy in inhibiting cancer cell lines

Uniqueness of ML239: this compound stands out due to its high selectivity for breast cancer stem cells and its unique mechanism of action involving FADS2 activation. This specificity makes it a valuable tool in cancer research and a potential candidate for targeted cancer therapy .

Propriétés

Numéro CAS |

1378872-36-6 |

|---|---|

Formule moléculaire |

C13H10Cl3N3O2 |

Poids moléculaire |

346.6 g/mol |

Nom IUPAC |

N-(1H-pyrrol-2-ylmethylideneamino)-2-(2,4,6-trichlorophenoxy)acetamide |

InChI |

InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20) |

Clé InChI |

NVEDPFICKAIHKD-UHFFFAOYSA-N |

SMILES |

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |

SMILES isomérique |

C1=CNC(=C1)/C=N\NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |

SMILES canonique |

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |

Apparence |

Assay:≥98%A crystalline solid |

Synonymes |

(2E)-2-(1H-Pyrrol-2-ylmethylene)hydrazide 2-(2,4,6-trichlorophenoxy)-acetic Acid; CID-49843203 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of ML239?

A1: this compound has shown potent and selective inhibitory activity against breast cancer stem cell-like cells (CSCs) []. While the exact target remains under investigation, gene expression studies indicate this compound alters gene expression within the NF-κB pathway in CSCs [].

Q2: How does this compound impact the NF-κB pathway in breast cancer stem cells?

A2: Research suggests that this compound treatment leads to altered gene expression patterns within the NF-κB pathway specifically in breast CSC-like cells, but not in isogenic control cell lines []. This suggests a targeted effect on this pathway, which is often dysregulated in cancer. Further research is needed to elucidate the precise mechanism of action.

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for characterizing this compound?

A4: The provided research snippets do not offer specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.

Q5: What is the dissolution rate of this compound?

A5: The provided research does not delve into the specific dissolution rate of this compound. Understanding its dissolution profile is crucial for potential pharmaceutical applications, as it influences the rate and extent of drug absorption.

Q6: Has this compound been incorporated into any specific formulations, and if so, what are their applications?

A6: The provided research excerpts do not mention specific formulations developed for this compound or their potential applications. Formulating a compound is crucial for optimizing its delivery, stability, and ultimately its therapeutic efficacy.

Q7: How do structural modifications of the this compound scaffold influence its biological activity?

A7: Research on this compound analogs, particularly those with variations in the acyl hydrazone scaffold, revealed a range of potencies against breast CSCs, from 790 nM to inactive []. This suggests that even minor structural alterations can significantly impact its activity and highlights the importance of SAR studies in optimizing drug candidates.

Q8: Does this compound exhibit any catalytic properties?

A8: The available research does not present any evidence of this compound possessing catalytic activity. The focus has primarily been on its potential as an inhibitor of cancer cell growth.

Q9: Have there been any computational studies conducted on this compound, such as molecular docking or QSAR modeling?

A9: The provided research excerpts do not mention any computational studies performed on this compound. Employing computational methods could offer insights into its interactions with potential targets, predict the effects of structural modifications, and guide further optimization efforts.

Q10: What is known about the toxicity profile of this compound?

A10: While this compound demonstrated selectivity for breast CSCs over certain control cell lines, comprehensive toxicological data are not provided in the research excerpts []. Rigorous toxicity studies are essential for assessing the safety profile of any potential therapeutic compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)